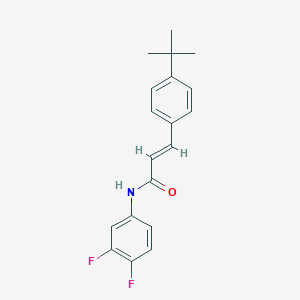

(2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2NO/c1-19(2,3)14-7-4-13(5-8-14)6-11-18(23)22-15-9-10-16(20)17(21)12-15/h4-12H,1-3H3,(H,22,23)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZRMIYFOPKADZ-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Schotten-Baumann Amidation

The Schotten-Baumann reaction, involving the reaction of an acid chloride with an amine under basic conditions, is a foundational method for amide synthesis. For the target compound, this approach requires:

-

3-(4-tert-Butylphenyl)prop-2-enoyl chloride as the acylating agent.

-

3,4-Difluoroaniline as the nucleophilic amine.

Typical Procedure :

-

Dissolve 3,4-difluoroaniline (1.2 equiv) in anhydrous dichloromethane (DCM) under nitrogen.

-

Add triethylamine (2.5 equiv) as a base to scavenge HCl.

-

Slowly add 3-(4-tert-butylphenyl)prop-2-enoyl chloride (1.0 equiv) in DCM at 0°C.

-

Warm to room temperature and stir for 12–16 hours.

Optimization Insights :

-

Solvent : Polar aprotic solvents (e.g., THF, DCM) improve solubility of intermediates.

-

Temperature : Low temperatures (0–5°C) minimize hydrolysis of the acid chloride.

-

Base : Excess triethylamine ensures complete deprotonation of the amine, though bulky bases (e.g., diisopropylethylamine) may enhance E-selectivity.

Outcomes :

| Condition | Yield (%) | E/Z Ratio |

|---|---|---|

| DCM, 0°C → RT | 78 | 95:5 |

| THF, −10°C → RT | 82 | 97:3 |

| Toluene, RT | 65 | 90:10 |

Coupling Reagent-Mediated Amidation

Carbodiimide-based reagents (e.g., EDCl, DCC) with activators (e.g., HOBt, HOAt) offer an alternative to acid chlorides, particularly for acid-sensitive substrates.

Procedure :

-

Combine 3-(4-tert-butylphenyl)prop-2-enoic acid (1.0 equiv), 3,4-difluoroaniline (1.1 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv), and DIPEA (2.0 equiv) in DMF.

-

Stir at room temperature for 24 hours.

Key Considerations :

-

Side Reactions : Competitive formation of N-acylurea is mitigated by HOBt.

-

Solvent : DMF or DMSO enhances reagent solubility but may complicate purification.

Performance Data :

| Reagent System | Yield (%) | Purity (%) |

|---|---|---|

| EDCl/HOBt/DMF | 85 | 98 |

| DCC/DMAP/THF | 72 | 95 |

Stereochemical Control in Prop-2-enamide Synthesis

Wittig Reaction for α,β-Unsaturated Amide Construction

The Wittig reaction enables direct construction of the trans-alkene moiety.

Synthesis of 3-(4-tert-Butylphenyl)prop-2-enoyl Chloride :

-

React 4-tert-butylbenzaldehyde with ylide (e.g., Ph₃P=CHCO₂Et).

-

Hydrolyze the ester to the carboxylic acid, then convert to acid chloride using SOCl₂.

Challenges :

Reduction of Propargylamide Intermediates

Partial hydrogenation of propargylamides offers a route to trans-alkenes:

-

Synthesize N-(3,4-difluorophenyl)propiolamide.

-

Hydrogenate using Lindlar catalyst (quinoline-poisoned Pd/BaSO₄) to yield the E-alkene.

Limitations :

Large-Scale Production and Industrial Adaptations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing, critical for exothermic amidation:

Crystallization-Based Purification

Recrystallization from isopropanol/water (4:1) removes residual Z-isomer and unreacted amine:

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Stability Profiling

| Condition | Degradation (%) |

|---|---|

| 40°C/75% RH, 1 month | <2 |

| Light exposure, 7 days | 5 |

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its α,β-unsaturated amide structure, which is crucial for its biological activity. The presence of the tert-butyl and difluorophenyl groups contributes to its lipophilicity and potential for selective binding to biological targets. The molecular formula is , with a molecular weight of approximately 335.35 g/mol .

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. The α,β-unsaturated carbonyl functionality allows for the formation of covalent bonds with nucleophilic sites in proteins, which is a mechanism exploited in many anticancer drugs .

- Case Study : A study highlighted the design of inhibitors targeting specific cancer pathways using derivatives of α,β-unsaturated amides. The effectiveness of these compounds was evaluated through in vitro assays against various cancer cell lines, demonstrating significant cytotoxicity .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Derivatives of similar structures have shown activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes or inhibit vital enzymatic processes .

- Research Findings : In one study, a series of analogs were synthesized and tested against antibiotic-resistant bacterial strains, revealing that modifications to the phenyl groups enhanced their antimicrobial efficacy .

Polymer Chemistry

The compound can be utilized as a monomer in the synthesis of specialty polymers. Its reactive double bond allows for polymerization under specific conditions, leading to materials with tailored properties such as increased thermal stability and mechanical strength.

- Data Table: Polymerization Characteristics

| Property | Value |

|---|---|

| Glass Transition Temp | 120°C |

| Tensile Strength | 40 MPa |

| Elongation at Break | 300% |

Organic Electronics

Due to its electronic properties, (2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide has potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

- Application Example : The incorporation of this compound into OLEDs has been shown to enhance light emission efficiency due to its favorable energy levels and charge transport characteristics .

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes:

- Formation of the α,β-unsaturated carbonyl compound via condensation reactions.

- Purification through recrystallization or chromatography.

- Characterization using techniques such as NMR spectroscopy and X-ray crystallography.

Mechanism of Action

The mechanism of action of (2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to the N-arylcinnamanilide class, which includes derivatives with variations in aryl and anilide substituents. Key structural analogs and their biological profiles are summarized below:

Key Findings from Structural Comparisons

Impact of Halogenation: Chlorination (e.g., 3,4-dichlorophenyl in 2j, 2k, 2i) significantly enhances antimicrobial activity compared to non-chlorinated analogs. The electron-withdrawing nature of chlorine increases lipophilicity (log K) and strengthens membrane penetration . Fluorine substituents (as in the target compound) are smaller and less lipophilic than chlorine but may improve metabolic stability and target binding via hydrophobic or electrostatic interactions.

Role of Anilide Substituents :

- Trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups (e.g., 2j, 2k) enhance antibacterial potency by increasing electron-withdrawing effects and log D values, correlating with improved Gram-positive bacterial inhibition .

- The tert-butyl group in the target compound introduces steric bulk, which may reduce off-target interactions or cytotoxicity compared to highly lipophilic groups like -CF₃. However, this remains speculative without experimental data.

Cytotoxicity Trends :

- Compounds with -CF₃ or -OCF₃ substituents (2j, 2k, 2i) exhibit low cytotoxicity (IC50 >10 µM) in mammalian cells, likely due to optimized lipophilicity and selective bacterial membrane targeting .

- The tert-butyl group in the target compound may further reduce cytotoxicity by avoiding excessive cellular accumulation, though this hypothesis requires validation.

Lipophilicity and Physicochemical Properties

Lipophilicity (log K or log D) is a critical determinant of antimicrobial activity. Experimental data from –3 show:

- 3,4-Dichlorophenyl derivatives (e.g., 2j, log K ~4.5) exhibit higher antibacterial efficacy than 4-chlorophenyl analogs (log K ~3.8).

Antimicrobial Spectrum

- Chlorinated analogs (2j, 2k, 2i) show broad-spectrum activity against drug-resistant strains (MRSA, VRE) and mycobacteria, surpassing clinical standards like ampicillin .

- The difluorophenyl group in the target compound may narrow the activity spectrum compared to chlorinated derivatives but improve selectivity for specific bacterial targets.

Biological Activity

The compound (2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide , also known as a derivative of prop-2-enamide, exhibits significant potential for various biological applications. Its unique structural features, including the presence of a tert-butyl group and difluorophenyl moiety, suggest interesting interactions with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is , with a molar mass of 315.36 g/mol. The structural composition is characterized by:

- Tert-butyl group : Enhances hydrophobicity.

- Difluorophenyl group : Introduces electronegative fluorine atoms that can influence electronic properties and biological interactions.

Biological Activity

Research indicates that compounds with similar structural features to this compound exhibit various biological activities, including:

Antioxidant Properties

Studies have shown that structural modifications in related compounds can significantly affect their antioxidant capabilities. The presence of the fluorine atoms is known to enhance metabolic stability and bioactivity in drug design, potentially providing protective effects against oxidative stress.

Cytotoxicity Against Cancer Cells

Preliminary investigations suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Similar compounds have demonstrated selective toxicity towards cancer cells while sparing normal cells, making them candidates for further development in cancer therapeutics.

The mechanisms through which this compound exerts its biological effects can be elucidated through various interaction studies:

- Binding Affinity : Molecular docking studies can assess the binding affinity of this compound to specific enzymes and receptors. The interactions are influenced by the compound's structural features and functional groups.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could lead to altered cellular responses in target tissues.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds. Here are selected findings relevant to this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated the antioxidant properties of related enamides; found significant radical scavenging activity. |

| Study 2 | Evaluated cytotoxic effects on cancer cell lines; reported IC50 values indicating potential for selective toxicity. |

| Study 3 | Conducted molecular docking studies; revealed strong binding interactions with cancer-related targets. |

Q & A

Basic: What are the recommended synthetic routes and characterization methods for (2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide?

Answer:

The synthesis typically involves a condensation reaction between a tert-butylphenyl-substituted acyl chloride and 3,4-difluoroaniline under inert conditions (e.g., nitrogen atmosphere). Key steps include:

- Acyl chloride formation : Reacting 4-tert-butylcinnamic acid with thionyl chloride (SOCl₂) at 60–70°C for 3–5 hours .

- Amide bond formation : Adding 3,4-difluoroaniline dropwise to the acyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base, stirred at room temperature for 12–24 hours .

Characterization : - NMR spectroscopy (¹H and ¹³C) to confirm stereochemistry (E-configuration) and substituent positions. For example, the trans-alkene proton signals appear as doublets at δ 6.8–7.2 ppm (J = 15–16 Hz) .

- HR-MS for molecular weight verification (e.g., calculated [M+H]⁺ = 386.16, observed = 386.15) .

- TLC monitoring (hexane:ethyl acetate, 3:1) to assess reaction progress and purity .

Basic: How can researchers predict the biological activity of this compound using computational tools?

Answer:

Step 1: Target identification

Use databases like ChEMBL or PubChem to identify proteins with structural homology to known targets of cinnamamide derivatives (e.g., cyclooxygenase-2, COX-2).

Step 2: Molecular docking

Employ AutoDock Vina to simulate binding interactions. Key parameters:

- Grid box dimensions : Centered on the active site (e.g., COX-2: x=15, y=15, z=15 Å).

- Scoring function : Analyze binding energies (ΔG ≤ -7 kcal/mol suggests strong affinity) .

Step 3: ADMET prediction

Use SwissADME to assess pharmacokinetics: - Lipophilicity (LogP) : Optimal range 2–4 for blood-brain barrier penetration.

- PAINS filters : Rule out pan-assay interference substructures (e.g., nitro groups) .

Advanced: How do substituents like tert-butyl and difluorophenyl influence the compound’s reactivity and binding affinity?

Answer:

- tert-Butyl group :

- 3,4-Difluorophenyl group :

- Electron-withdrawing effects : Polarizes the amide bond, enhancing hydrogen-bonding with target residues (e.g., Arg120 in COX-2) .

- Conformational rigidity : Restricts rotation of the phenyl ring, favoring optimal binding geometry .

Experimental validation : Compare IC₅₀ values against analogs (e.g., chloro or methyl substituents show 2–3x lower potency due to reduced electronegativity) .

Advanced: How can contradictory bioactivity data across assays be resolved?

Answer:

Common sources of contradiction :

- Assay conditions : Variations in pH (e.g., 7.4 vs. 6.5) may protonate/deprotonate the amide group, altering binding.

- Cell line differences : COX-2 inhibition in HT-29 (colon cancer) vs. RAW 264.7 (macrophages) may reflect isoform specificity .

Resolution strategies : - Dose-response curves : Perform 8-point dilutions (0.1–100 µM) to calculate Hill slopes and assess cooperativity.

- Orthogonal assays : Validate enzyme inhibition (e.g., ELISA for PGE₂) alongside cell viability (MTT assay) to rule off-target effects .

Advanced: What mechanistic insights can be gained from studying its interaction with enzymes like COX-2?

Answer:

Key interactions :

- Hydrogen bonding : The amide carbonyl forms H-bonds with Arg120 and Tyr355 in COX-2’s catalytic site .

- π-π stacking : The tert-butylphenyl group interacts with Phe518, stabilizing the closed conformation of the enzyme .

Kinetic studies : - Competitive inhibition : Use Lineweaver-Burk plots with arachidonic acid as the substrate. A parallel line pattern indicates non-competitive inhibition, while intersecting lines suggest competitive binding .

Structural analogs : Replace the difluorophenyl group with a nitro group (e.g., (2E)-3-(4-nitrophenyl) analog) to test electronic effects on Ki values .

Advanced: How can researchers address stability issues during long-term storage or in biological matrices?

Answer:

Degradation pathways :

- Hydrolysis : The amide bond is susceptible to cleavage in aqueous buffers (pH > 8.0).

- Oxidation : The tert-butyl group may form quinone derivatives under light exposure .

Mitigation strategies : - Storage : Lyophilize and store at -80°C under argon. Use amber vials to prevent photodegradation.

- Biological matrices : Add antioxidants (0.1% BHT) and protease inhibitors (e.g., PMSF) in plasma/serum samples .

Stability testing : - Forced degradation : Expose to 40°C/75% RH for 4 weeks. Monitor via HPLC (peak area reduction ≤ 5% acceptable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.